2,3,4,5-Tetrachloropyridine
Overview
Description
2,3,4,5-Tetrachloropyridine is a chlorinated heterocyclic compound with the molecular formula C5HCl4N. It is a derivative of pyridine, where four hydrogen atoms are replaced by chlorine atoms at the 2, 3, 4, and 5 positions. This compound is known for its high reactivity due to the electron-withdrawing nature of the chlorine atoms, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
It is known that chlorinated pyridines, such as 2,3,4,5-tetrachloropyridine, are highly reactive towards nucleophilic attack due to their electron-deficient nature . This suggests that the compound could potentially interact with a wide range of biological targets.
Mode of Action
It is known that chlorinated pyridines are highly reactive and can undergo various chemical reactions . For instance, they can react with nucleophiles, leading to the displacement of the chlorine atoms . This reactivity suggests that this compound could interact with its biological targets through similar chemical reactions.
Pharmacokinetics
It is known that the compound is highly reactive and can undergo various chemical transformations, which could potentially influence its pharmacokinetic properties .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the nature of the nucleophile, reaction conditions, and solvent can have significant influences on the reactions of this heteroaromatic compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound is highly reactive towards nucleophilic attack due to its electron-deficient nature This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to be highly reactive towards nucleophilic attack , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these mechanisms are currently lacking in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrachloropyridine can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of pentachloropyridine with metallic zinc in the presence of a strongly alkaline aqueous solution . Another approach is the chlorination of 2,3,5,6-tetrachloropyridine using chlorine gas under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is usually carried out at elevated temperatures and pressures to facilitate the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrachloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the pyridine ring, it readily undergoes nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, methylamine, and dimethylamine are commonly used nucleophiles.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: Less chlorinated pyridine derivatives.
Oxidation: Pyridine carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2,3,4,5-Tetrachloropyridine has several applications in scientific research:
Comparison with Similar Compounds
2,3,5,6-Tetrachloropyridine: Similar in structure but differs in the position of chlorine atoms.
Pentachloropyridine: Contains an additional chlorine atom, making it more reactive.
Trichloropyridine: Contains one less chlorine atom, resulting in different reactivity and applications.
Uniqueness: 2,3,4,5-Tetrachloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated pyridines. Its ability to undergo selective nucleophilic substitution makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,3,4,5-tetrachloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4N/c6-2-1-10-5(9)4(8)3(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOOKZXVYJHDIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041315 | |
Record name | 2,3,4,5-Tetrachloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2808-86-8, 33752-16-8 | |
Record name | 2,3,4,5-Tetrachloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2808-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrachloropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002808868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3,4,5-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,4,5-Tetrachloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrachloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrachloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,5-TETRACHLOROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIP6Y7N344 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does the choice of solvent affect the palladium-catalyzed carbonylation of 2,3,4,5-tetrachloropyridine?
A: The research by [] demonstrates that the solvent plays a crucial role in the efficiency of this compound carbonylation. The study highlights the effectiveness of the high-boiling alcohol 2-ethyl-1-hexanol as a solvent at temperatures above 100 °C and 1 atm of CO pressure. This suggests that the solvent's boiling point and ability to solubilize both the reactants and the catalyst are important factors for successful carbonylation.
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